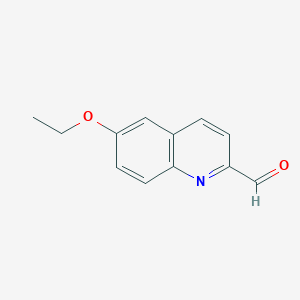

6-Ethoxyquinoline-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxyquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-11-5-6-12-9(7-11)3-4-10(8-14)13-12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZJIHGBMXGHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10613948 | |

| Record name | 6-Ethoxyquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100063-12-5 | |

| Record name | 6-Ethoxyquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10613948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Ethoxyquinoline-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway to 6-ethoxyquinoline-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established and reliable organic chemistry transformations, ensuring reproducibility for researchers in the field. This document details a two-step synthesis commencing with the construction of the quinoline core via the Doebner-von Miller reaction, followed by a selective oxidation to yield the target aldehyde. An alternative direct formylation approach is also discussed.

Primary Synthetic Pathway: A Two-Step Approach

The most robust and well-documented route to this compound involves a two-step sequence:

-

Doebner-von Miller Reaction: Synthesis of the key intermediate, 2-methyl-6-ethoxyquinoline, from p-phenetidine and crotonaldehyde.

-

Selective Oxidation: Oxidation of the 2-methyl group of the intermediate to the corresponding carbaldehyde using selenium dioxide.

This strategy is advantageous due to the accessibility of the starting materials and the generally reliable nature of these classic reactions.

Step 1: Synthesis of 2-Methyl-6-ethoxyquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[1][2][3][4] In this specific synthesis, p-phenetidine is reacted with crotonaldehyde.

Experimental Protocol:

A mixture of p-phenetidine (1.0 eq) and concentrated hydrochloric acid (or another suitable acid catalyst like sulfuric acid) in a suitable solvent (e.g., water or a biphasic system with toluene to minimize polymerization of crotonaldehyde) is heated to reflux.[3] Crotonaldehyde (1.2 eq) is then added dropwise to the heated solution over a period of 1-2 hours.[3] An oxidizing agent, which can be the nitrobenzene derivative of the starting aniline or another mild oxidant, is often included to facilitate the final aromatization step. The reaction mixture is refluxed for an additional 4-8 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, neutralized with a base (e.g., sodium hydroxide or calcium hydroxide), and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).[2][3] The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2-methyl-6-ethoxyquinoline is then purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound via Selenium Dioxide Oxidation

The selective oxidation of the activated methyl group at the 2-position of the quinoline ring is effectively achieved using selenium dioxide (SeO₂).[5][6][7] This reagent is known for its efficacy in oxidizing methyl groups on heterocyclic systems to aldehydes.[5][6][7]

Experimental Protocol:

2-Methyl-6-ethoxyquinoline (1.0 eq) is dissolved in a suitable high-boiling solvent such as dioxane or a mixture of ethanol and cyclohexane.[7] Selenium dioxide (1.1 - 1.5 eq) is added to the solution, and the mixture is heated to reflux for 4-12 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated elemental selenium is removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is purified by column chromatography on silica gel or by recrystallization.

Alternative Synthetic Pathway: Vilsmeier-Haack Formylation

An alternative, more direct route to this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9][10] The ethoxy group at the 6-position of the quinoline ring is an electron-donating group, which should activate the ring towards electrophilic substitution. However, the regioselectivity of this reaction on 6-substituted quinolines can be variable, and formylation may not exclusively occur at the desired C2 position.

General Experimental Protocol:

To a cooled (0 °C) solution of 6-ethoxyquinoline in anhydrous DMF, phosphorus oxychloride (POCl₃) is added dropwise. The reaction mixture is then heated, typically between 60-90 °C, for several hours. After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice, followed by neutralization with a base. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Data Presentation

Table 1: Summary of Quantitative Data for the Primary Synthetic Pathway

| Step | Reactants | Reagents/Catalysts | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |

| 1 | p-Phenetidine, Crotonaldehyde | HCl or H₂SO₄ | Water or Water/Toluene | 6 - 10 | Reflux | 60 - 75 |

| 2 | 2-Methyl-6-ethoxyquinoline | Selenium Dioxide (SeO₂) | Dioxane or Ethanol/Cyclohexane | 4 - 12 | Reflux | 50 - 70[5] |

Note: Yields are estimates based on typical Doebner-von Miller and selenium dioxide oxidation reactions of similar substrates and may vary depending on the specific reaction conditions and scale.

Mandatory Visualization

Caption: Primary synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. iipseries.org [iipseries.org]

- 5. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [esirc.emporia.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemijournal.com [chemijournal.com]

An In-depth Technical Guide to 6-Ethoxyquinoline-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 6-Ethoxyquinoline-2-carbaldehyde (CAS No: 100063-12-5). This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating available data and outlining robust experimental protocols. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines reported data from chemical suppliers with predicted values and generalized methodologies based on structurally related quinoline derivatives. All quantitative data is summarized in structured tables for clarity, and key processes are visualized using logical diagrams.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and application in research and development. The data presented below is a compilation from various chemical databases and computational models.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 6-Ethoxyquinoline-2-carboxaldehyde, 6-Ethoxy-2-formylquinoline | [1] |

| CAS Number | 100063-12-5 | [1] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| Exact Mass | 201.0790 u | [1] |

| Appearance | Not specified (likely solid) | Inferred |

| Melting Point | Data not available | N/A |

| Boiling Point | 363.8 °C (Predicted) | [1] |

| Density | 1.191 g/cm³ (Predicted) | [1] |

| Solubility | Inferred to be soluble in common organic solvents like chloroform, DMF. | Inferred |

| Flash Point | 173.8 °C (Predicted) | [1] |

| Refractive Index | 1.631 (Predicted) | [1] |

| Vapor Pressure | 1.75E-05 mmHg at 25°C (Predicted) | [1] |

| XLogP3 | 2.4 - 2.5 (Predicted) | [1] |

| Hydrogen Bond Acceptor Count | 3 (Predicted) | [1] |

| Rotatable Bond Count | 3 (Predicted) | [1] |

Experimental Workflow for Property Determination

To supplement the predicted data, a generalized experimental workflow for the determination of key physicochemical properties is outlined below.

Caption: Generalized workflow for synthesis, characterization, and physicochemical property determination.

Synthesis of this compound

Route 1: Vilsmeier-Haack Formylation of 6-Ethoxyquinoline

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The ethoxy group at the 6-position of the quinoline ring is an electron-donating group, which should activate the ring towards electrophilic substitution.

Caption: Postulated Vilsmeier-Haack synthesis pathway for this compound.

Generalized Experimental Protocol (Vilsmeier-Haack Reaction):

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the low temperature. Stir the mixture for approximately 30-60 minutes to form the Vilsmeier reagent.

-

Reaction: Dissolve 6-ethoxyquinoline in an appropriate solvent (e.g., chloroform or DMF) and add it dropwise to the prepared Vilsmeier reagent at 0°C.

-

Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature typically ranging from 60-90°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the pH is neutral or slightly basic.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Route 2: Oxidation of 2-Methyl-6-ethoxyquinoline

Another common strategy for the synthesis of aromatic aldehydes is the oxidation of a methyl group at the corresponding position. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups on heterocyclic systems.

Caption: Postulated synthesis of this compound via oxidation.

Generalized Experimental Protocol (Selenium Dioxide Oxidation):

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-ethoxyquinoline in a suitable solvent such as dioxane or a mixture of ethanol and cyclohexane.

-

Reaction: Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.

-

Heating: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC. The formation of a black precipitate of elemental selenium is often observed.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the selenium precipitate.

-

Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | - Aldehyde proton (CHO) singlet: ~9.8-10.2 ppm- Aromatic protons (quinoline ring): ~7.0-8.5 ppm (complex multiplet patterns)- Ethoxy group (-OCH₂CH₃): quartet ~4.1-4.3 ppm and triplet ~1.4-1.6 ppm |

| ¹³C NMR | - Aldehyde carbonyl carbon (C=O): ~190-195 ppm- Aromatic carbons: ~110-160 ppm- Ethoxy group (-OCH₂CH₃): ~64 ppm and ~15 ppm |

| IR Spectroscopy (cm⁻¹) | - Aldehyde C=O stretch: ~1690-1710 (strong)- Aldehyde C-H stretch: ~2720 and ~2820 (weak to medium)- Aromatic C=C and C=N stretches: ~1450-1600- C-O-C stretch (ether): ~1250 (asymmetric) and ~1040 (symmetric) |

| Mass Spectrometry (ESI+) | - [M+H]⁺: m/z ≈ 202.0863 |

Generalized Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the solvent peak or TMS.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record a background spectrum. Then, acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) and compare it to the calculated exact mass.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not extensively reported. However, the quinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the carbaldehyde group offers a reactive handle for the synthesis of more complex derivatives, such as Schiff bases, which are also known for their diverse biological activities. Therefore, this compound serves as a valuable intermediate for the synthesis of novel compounds for drug discovery and development. Further research is required to elucidate the specific biological profile of this compound.

References

An In-Depth Technical Guide to 6-Ethoxyquinoline-2-carbaldehyde: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Ethoxyquinoline-2-carbaldehyde, a quinoline derivative of interest in medicinal chemistry. This document details its chemical identifiers, physical properties, a representative synthetic protocol, and explores its potential biological relevance within the broader context of quinoline pharmacology.

Core Identifiers and Physicochemical Properties

This compound is a substituted quinoline with an ethoxy group at the 6-position and a carbaldehyde (formyl) group at the 2-position. Its key identifiers and physicochemical properties are summarized in the tables below. While specific experimental data for this exact compound is not widely published, the presented data is based on information from chemical suppliers and computational predictions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 100063-12-5[1] |

| IUPAC Name | This compound |

| Molecular Formula | C12H11NO2[1] |

| Molecular Weight | 201.22 g/mol [1] |

| Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(C=C2)C=O |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Value |

| Boiling Point | 363.8 °C at 760 mmHg[1] |

| Density | 1.191 g/cm³[1] |

| Refractive Index | 1.631[1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the formylation of 6-ethoxyquinoline. The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including quinoline derivatives.[2][3] The following is a representative experimental protocol based on this established methodology.

Vilsmeier-Haack Formylation of 6-Ethoxyquinoline

Materials:

-

6-Ethoxyquinoline

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Sodium sulfate (Na2SO4, anhydrous)

-

Crushed ice

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl3) dropwise with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

-

Formylation Reaction: Dissolve 6-ethoxyquinoline in anhydrous dichloromethane (DCM) in a separate flask. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, the reaction mixture is typically heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.

-

Extraction and Purification: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or another suitable organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.

Note: While this protocol is based on established chemical principles for the synthesis of similar quinoline carbaldehydes, specific reaction conditions such as temperature, reaction time, and molar ratios of reactants may require optimization for this particular substrate.

Biological Significance and Potential Signaling Pathway Involvement

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[4][5][6] The versatile quinoline scaffold allows for structural modifications that can modulate its pharmacological profile.

Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway

A significant body of research has demonstrated that many quinoline derivatives exert their anticancer effects by targeting key cellular signaling pathways that are often dysregulated in cancer. One such critical pathway is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which plays a central role in regulating cell growth, proliferation, survival, and apoptosis.[7][8] Inhibition of this pathway is a validated strategy in cancer therapy. While the specific molecular targets of this compound have not been explicitly elucidated in the available literature, its structural similarity to other biologically active quinolines suggests that it could potentially modulate this pathway.

Below is a diagram illustrating the general mechanism of how a quinoline derivative could inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.

Experimental Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound.

References

- 1. echemi.com [echemi.com]

- 2. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsr.net [ijsr.net]

- 4. benchchem.com [benchchem.com]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 7. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of 6-Ethoxyquinoline-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 6-Ethoxyquinoline-2-carbaldehyde, a quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages a combination of theoretical predictions, comparative analysis with structurally related compounds, and established experimental protocols to offer a robust understanding of its chemical and physical properties.

Molecular Structure

The molecular structure of this compound is characterized by a planar quinoline ring system substituted with an ethoxy group at the 6-position and a carbaldehyde group at the 2-position. The fundamental chemical properties are listed in Table 1.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 100063-12-5 |

| Molecular Formula | C₁₂H₁₁NO₂[1] |

| Molecular Weight | 201.22 g/mol [1] |

To predict the precise geometric parameters of the molecule, a comparative analysis with the known crystal structure of 2-Methoxyquinoline-3-carbaldehyde is employed. The quinoline ring is expected to be essentially planar. The ethoxy and carbaldehyde groups will exhibit specific conformations relative to this plane, as discussed in the following section.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the C6-O bond of the ethoxy group and the C2-C(aldehyde) bond.

-

Carbaldehyde Group Conformation: The aldehyde group at the 2-position is expected to be nearly coplanar with the quinoline ring to maximize π-conjugation. Based on studies of similar 2-substituted quinolines, the oxygen atom of the aldehyde is likely oriented anti to the quinoline ring nitrogen to minimize steric hindrance.

-

Ethoxy Group Conformation: The ethoxy group at the 6-position possesses two rotatable bonds. The C(aromatic)-O-C-C dihedral angle will determine the orientation of the ethyl group. The most stable conformation is predicted to be one where the ethyl group is oriented to minimize steric clashes with the adjacent hydrogen atoms on the quinoline ring.

A logical workflow for determining the most stable conformer would involve computational modeling, as depicted in the following diagram.

Caption: A typical workflow for the computational conformational analysis of a molecule.

Spectroscopic Properties

The structural features of this compound can be elucidated through various spectroscopic techniques. Predicted and comparative spectral data are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Table 2: Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H (Aromatic) | ~3100-3000 |

| C-H (Aldehyde) | ~2850, ~2750 |

| C=O (Aldehyde) | ~1700 |

| C=C, C=N (Aromatic Ring) | ~1600-1450 |

| C-O-C (Ethoxy) | ~1250 (asymmetric), ~1050 (symmetric) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the substitution pattern and electronic environment of the molecule. The predicted chemical shifts are based on data from closely related compounds such as 6-methoxyquinoline and various quinoline-carbaldehydes.

Table 3: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.2 | s |

| Quinoline H-3 | 7.8 - 8.2 | d |

| Quinoline H-4 | 8.0 - 8.4 | d |

| Quinoline H-5 | 7.2 - 7.5 | d |

| Quinoline H-7 | 7.0 - 7.3 | dd |

| Quinoline H-8 | 7.9 - 8.3 | d |

| Ethoxy (-OCH₂CH₃) | 4.0 - 4.3 | q |

| Ethoxy (-OCH₂CH₃) | 1.3 - 1.6 | t |

Table 4: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Quinoline C-2 | 150 - 155 |

| Quinoline C-3 | 120 - 125 |

| Quinoline C-4 | 135 - 140 |

| Quinoline C-4a | 128 - 132 |

| Quinoline C-5 | 105 - 110 |

| Quinoline C-6 | 155 - 160 |

| Quinoline C-7 | 122 - 127 |

| Quinoline C-8 | 130 - 135 |

| Quinoline C-8a | 145 - 150 |

| Ethoxy (-OCH₂) | 63 - 68 |

| Ethoxy (-CH₃) | 14 - 18 |

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

This protocol describes a general procedure for the formylation of an activated quinoline derivative.

Caption: A generalized synthetic workflow for the preparation of the title compound.

Procedure:

-

Vilsmeier Reagent Preparation: In a round-bottom flask, cool dimethylformamide (DMF) to 0 °C and slowly add phosphorus oxychloride (POCl₃) with stirring.

-

Reaction: To the prepared Vilsmeier reagent, add a solution of 6-ethoxyquinoline in DMF dropwise at 0 °C.

-

Heating: After the addition is complete, the reaction mixture is typically heated to a moderate temperature (e.g., 60-80 °C) for several hours.

-

Hydrolysis: The reaction mixture is cooled and then poured onto crushed ice, followed by neutralization with a base (e.g., sodium carbonate or sodium hydroxide solution).

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the structural confirmation of the synthesized product.

Caption: A standard workflow for the characterization of a synthesized organic compound.

Instrumentation and Data Acquisition:

-

IR Spectroscopy: Spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-600 MHz for protons. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

This technical guide provides a foundational understanding of the molecular structure and conformation of this compound for researchers and professionals in the field. Further experimental and computational studies are encouraged to refine the data presented herein.

References

Spectroscopic and Physicochemical Profile of 6-Ethoxyquinoline-2-carbaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for 6-Ethoxyquinoline-2-carbaldehyde (CAS No: 100063-12-5). Due to the limited availability of direct experimental spectra in public literature, this document focuses on presenting known properties and standardized experimental protocols for the acquisition of further spectroscopic data. This information is intended to serve as a foundational resource for researchers utilizing this compound in organic synthesis, medicinal chemistry, and materials science.

Physicochemical Properties

This compound is a quinoline derivative with the chemical formula C12H11NO2.[1][2] Its molecular weight is approximately 201.22 g/mol .[1][2] A summary of its key physicochemical properties is presented below.

| Property | Value |

| CAS Number | 100063-12-5 |

| Molecular Formula | C12H11NO2[1][2] |

| Molecular Weight | 201.22100 g/mol [1] |

| Exact Mass | 201.078978594 g/mol [1] |

| Boiling Point | 363.8ºC[1] |

| Flash Point | 173.8ºC[1] |

| Density | 1.191 g/cm³[1] |

| Refractive Index | 1.631[1] |

| Vapor Pressure | 1.75E-05 mmHg at 25°C[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the aldehyde proton, and the ethoxy group protons. The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically above δ 9.5 ppm.[4] The aromatic protons will likely resonate between δ 7.0 and 9.0 ppm.[4] The ethoxy group should present as a quartet (CH2) and a triplet (CH3).

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would feature signals for the twelve carbons. The aldehyde carbonyl carbon (C=O) is expected to be the most downfield signal, likely in the region of 190 ppm.[4] The aromatic carbons would resonate between 110 and 160 ppm, and the carbons of the ethoxy group would appear in the upfield region.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A strong band around 1700 cm⁻¹ would correspond to the C=O stretching of the aldehyde.[4] Aromatic C=C and C=N stretching vibrations are expected in the 1600-1400 cm⁻¹ region.[4] Bands corresponding to aromatic C-H stretching would appear above 3000 cm⁻¹, while the C-O stretching of the ethoxy group would be observed in the 1250-1000 cm⁻¹ region.[4]

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to the molecular weight of the compound (approximately 201.22).[1] Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and the ethoxy group (OC2H5).[4]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. These are based on standard laboratory practices for the analysis of organic compounds.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) can be added as an internal standard.[6]

-

Data Acquisition: Place the NMR tube into the spectrometer. For ¹H NMR, acquire the spectrum at a frequency of 400 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum should be acquired at a corresponding frequency (e.g., 100 MHz).[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of the compound can be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).[6]

-

Data Acquisition: Record a background spectrum of the empty sample holder or pure KBr pellet. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.[6]

-

Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.[6]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For non-volatile solids, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Liquid Chromatography (LC-MS) are suitable.[3]

-

Data Acquisition: Acquire the mass spectrum, ensuring that the mass range is set to include the expected molecular ion peak. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.[3]

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of this compound involves sample preparation, data acquisition using the appropriate instrumentation, and subsequent data processing and interpretation to elucidate the chemical structure and purity.

Caption: Experimental workflow for spectroscopic analysis.

References

Synthesis of Novel 6-Ethoxyquinoline-2-carbaldehyde Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis of novel 6-Ethoxyquinoline-2-carbaldehyde derivatives, valuable scaffolds for the development of new therapeutic agents. This document details synthetic methodologies, including the Vilsmeier-Haack reaction and oxidation of 2-methylquinolines, and explores the derivatization of the parent aldehyde into Schiff bases and chalcones. Furthermore, it summarizes the current understanding of the biological activities of quinoline derivatives, with a focus on their potential as anticancer and antimicrobial agents, and delves into the key signaling pathways, such as EGFR and VEGFR-2, that are often targeted by these compounds. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Introduction

The quinoline ring system is a privileged scaffold in drug discovery, forming the core structure of numerous natural products and synthetic compounds with diverse therapeutic applications.[1][2] The inherent biological activity of the quinoline nucleus, coupled with the potential for functionalization at various positions, makes it an attractive starting point for the design of novel drug candidates. The introduction of an ethoxy group at the 6-position and a carbaldehyde group at the 2-position of the quinoline ring system creates a versatile platform for the synthesis of a wide array of derivatives. The aldehyde functionality serves as a key handle for further molecular elaboration, allowing for the introduction of various pharmacophores through reactions such as Schiff base and chalcone formation. This guide focuses on the synthesis and potential applications of this compound and its derivatives in the context of modern drug discovery.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. The two most prominent methods are the direct formylation of 6-ethoxyquinoline via the Vilsmeier-Haack reaction and the selective oxidation of 6-ethoxy-2-methylquinoline.

Vilsmeier-Haack Formylation of 6-Ethoxyquinoline

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-donating nature of the ethoxy group at the 6-position activates the quinoline ring, making it susceptible to electrophilic substitution at the electron-deficient 2-position.

Experimental Protocol: Vilsmeier-Haack Reaction

-

Materials: 6-Ethoxyquinoline, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM, anhydrous), Sodium bicarbonate (NaHCO₃) solution (saturated), Brine, Anhydrous magnesium sulfate (MgSO₄), Ethyl acetate, Hexane.

-

Procedure:

-

To a stirred solution of N,N-dimethylformamide (3 equivalents) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add phosphorus oxychloride (1.2 equivalents) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 6-ethoxyquinoline (1 equivalent) in anhydrous dichloromethane to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

-

Logical Workflow for Vilsmeier-Haack Synthesis

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

Oxidation of 6-Ethoxy-2-methylquinoline

An alternative route involves the selective oxidation of the methyl group of 6-ethoxy-2-methylquinoline. This precursor can be synthesized via established methods for quinoline synthesis, such as the Doebner-von Miller reaction. The subsequent oxidation of the 2-methyl group to a carbaldehyde can be achieved using various oxidizing agents, with selenium dioxide (SeO₂) being a common choice for such transformations on heterocyclic systems.[5]

Experimental Protocol: Oxidation with Selenium Dioxide

-

Materials: 6-Ethoxy-2-methylquinoline, Selenium dioxide (SeO₂), Dioxane (anhydrous), Ethanol.

-

Procedure:

-

Dissolve 6-ethoxy-2-methylquinoline (1 equivalent) in anhydrous dioxane.

-

Add selenium dioxide (1.1 equivalents) to the solution.

-

Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the selenium byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography to yield this compound.

-

Logical Workflow for Oxidation Synthesis

Caption: Workflow for the oxidation of 6-Ethoxy-2-methylquinoline.

Synthesis of Novel Derivatives

The aldehyde group of this compound is a versatile functional group that allows for the synthesis of a diverse library of derivatives. Two common and effective derivatization strategies are the formation of Schiff bases and chalcones.

Schiff Base Formation

Schiff bases are formed by the condensation of a primary amine with an aldehyde.[6] This reaction provides a straightforward method to introduce a wide variety of substituents, thereby modulating the physicochemical and biological properties of the parent molecule.

Experimental Protocol: Schiff Base Synthesis

-

Materials: this compound, Primary amine (e.g., aniline, substituted anilines), Ethanol, Glacial acetic acid (catalytic amount).

-

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol.

-

Add the primary amine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature or reflux for 2-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture. The Schiff base product may precipitate and can be collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum. If no precipitate forms, the product can be isolated by evaporation of the solvent and purified by recrystallization or column chromatography.

-

Chalcone Synthesis

Chalcones are α,β-unsaturated ketones that can be synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone.[7][8] These compounds are known to exhibit a wide range of biological activities.

Experimental Protocol: Chalcone Synthesis

-

Materials: this compound, Substituted acetophenone, Ethanol, Sodium hydroxide (aqueous solution).

-

Procedure:

-

Dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

-

Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide dropwise with stirring.

-

Continue stirring at room temperature for 12-24 hours.

-

Pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol).

-

Biological Activities and Signaling Pathways

Quinoline derivatives have been extensively studied for their therapeutic potential, demonstrating a wide array of biological activities.[9] While specific data for this compound derivatives are limited, the broader class of quinoline compounds has shown significant promise as anticancer and antimicrobial agents.

Anticancer Activity

Many quinoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Two of the most well-studied targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][11]

Signaling Pathway: EGFR Inhibition by Quinoline Derivatives

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.

Signaling Pathway: VEGFR-2 Inhibition by Quinoline Derivatives

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoline derivatives.

Table 1: Anticancer Activity of Representative Quinoline Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline-based Schiff base | Quinoline thiosemicarbazone 2 | PC-3 (Prostate) | 4 | [12] |

| Quinoline-based Schiff base | Quinoline thiosemicarbazone 2 | LNCaP (Prostate) | 3.2 | [12] |

| Quinoline-based Hybrids | Compound 6d | A549 (Lung) | 0.18 (EGFR inhibition) | [13] |

| Quinoline-based Hybrids | Compound 8b | A549 (Lung) | 0.08 (EGFR inhibition) | [13] |

| Quinolinone Derivatives | Compound 4 | HUVEC (Endothelial) | 84.8 | [2] |

| Quinolinone Derivatives | Compound 5 | HUVEC (Endothelial) | 58.1 | [2] |

Antimicrobial Activity

Quinoline derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[14][15] The mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.

Table 2: Antimicrobial Activity of Representative Quinoline Derivatives

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-based Hybrids | Compound 7b | Staphylococcus aureus | 2 | [15] |

| Quinoline-based Hybrids | Compound 7a | Mycobacterium tuberculosis H37Rv | 20 | [15] |

| Quinoline-based Hybrids | Compound 7b | Mycobacterium tuberculosis H37Rv | 10 | [15] |

| 6-Amino-1-(4-methoxybenzyl) quinolin-2(1H)-one derivative | Compound 6m | Escherichia coli | 400 | [14] |

| 6-Amino-1-(4-methoxybenzyl) quinolin-2(1H)-one derivative | Compound 6m | Saccharomyces cerevisiae | 400 | [14] |

Conclusion

This compound serves as a valuable and versatile scaffold for the synthesis of novel derivatives with significant therapeutic potential. The synthetic routes outlined in this guide, primarily the Vilsmeier-Haack reaction and oxidation of the corresponding 2-methylquinoline, provide efficient methods for the preparation of the core aldehyde. The subsequent derivatization into Schiff bases and chalcones opens avenues for extensive structure-activity relationship studies. While the biological activity of this compound derivatives is an emerging area of research, the well-established anticancer and antimicrobial properties of the broader quinoline class, particularly through the inhibition of key signaling pathways like EGFR and VEGFR-2, highlight the promise of this compound class. Further investigation into the synthesis and biological evaluation of novel derivatives based on this scaffold is warranted to unlock their full therapeutic potential.

References

- 1. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. researchgate.net [researchgate.net]

- 6. chemijournal.com [chemijournal.com]

- 7. jetir.org [jetir.org]

- 8. jchemrev.com [jchemrev.com]

- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel Schiff base copper complexes of quinoline-2 carboxaldehyde as proteasome inhibitors in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study on Synthesis, Antimicrobial Properties, Antioxidant Effects, and Anticancer Activity of New Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Reactivity and Reaction Mechanisms of 6-Ethoxyquinoline-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethoxyquinoline-2-carbaldehyde is a versatile heterocyclic aldehyde with significant potential in medicinal chemistry and materials science. Its strategic substitution with an ethoxy group at the 6-position and a formyl group at the 2-position of the quinoline ring system imparts a unique electronic profile, influencing its reactivity and making it a valuable precursor for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the key chemical reactions and underlying mechanisms of this compound, focusing on reactions of the aldehyde functionality. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Introduction

The quinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of an aldehyde group at the 2-position of the quinoline ring provides a reactive handle for a variety of chemical transformations, enabling the construction of complex molecular architectures. The presence of an ethoxy group at the 6-position can modulate the electronic properties of the quinoline system, potentially influencing the reactivity of the aldehyde and the biological profile of its derivatives. This guide explores the core chemical reactivity of this compound, with a focus on condensation reactions, olefination, reductive amination, and oxidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| CAS Number | 100063-12-5 |

| Appearance | Likely a solid |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. |

Chemical Reactivity and Reaction Mechanisms

The primary site of reactivity in this compound is the aldehyde group at the 2-position. This functionality readily undergoes nucleophilic attack, making it a versatile substrate for a range of chemical transformations.

Condensation Reactions

Condensation reactions are fundamental transformations of aldehydes, leading to the formation of new carbon-carbon and carbon-nitrogen double bonds.

The reaction of this compound with thiosemicarbazide is expected to proceed readily to form the corresponding thiosemicarbazone. This class of compounds is of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties.

Reaction Mechanism: The reaction proceeds via a nucleophilic addition of the primary amine of thiosemicarbazide to the carbonyl carbon of the aldehyde, followed by dehydration to yield the thiosemicarbazone.

Caption: Mechanism of Thiosemicarbazone Formation.

Experimental Protocol:

A solution of thiosemicarbazide (1.0 mmol) in a suitable solvent such as methanol or ethanol is added to a solution of this compound (1.0 mmol) in the same solvent. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction. The mixture is typically stirred at room temperature or gently heated to reflux for a period of 1 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution and can be collected by filtration, washed with a cold solvent, and dried.

Quantitative Data:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |

| This compound | Thiosemicarbazide | Acetic Acid (cat.) | Methanol | 1-24 | 80-95 |

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond. This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds.

Reaction Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a weak base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes subsequent dehydration to yield the final product.

Caption: Mechanism of Knoevenagel Condensation.

Experimental Protocol:

To a solution of this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.1 mmol) in a suitable solvent like ethanol, a catalytic amount of a weak base such as piperidine or triethylamine (0.1 mmol) is added. The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by TLC. Upon completion, the mixture is cooled, and the product, which often precipitates, is collected by filtration, washed with cold ethanol, and dried.

Quantitative Data:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |

| This compound | Malononitrile | Piperidine | Ethanol | 1-4 | 85-98 |

| This compound | Ethyl Cyanoacetate | Piperidine | Ethanol | 2-8 | 80-95 |

Wittig Reaction

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[1]

Reaction Mechanism: The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon to form a zwitterionic intermediate called a betaine. The betaine then collapses to form a four-membered ring intermediate, an oxaphosphetane, which subsequently decomposes to yield the alkene and triphenylphosphine oxide.[1][2]

Caption: Mechanism of the Wittig Reaction.

Experimental Protocol:

A phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 mmol) is suspended in an anhydrous solvent like THF under an inert atmosphere. A strong base (e.g., n-butyllithium, 1.1 mmol) is added at 0 °C to generate the ylide. After stirring for a period to ensure complete ylide formation, a solution of this compound (1.0 mmol) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted and purified by chromatography.

Quantitative Data:

| Reactant 1 | Wittig Reagent | Base | Solvent | Time (h) | Yield (%) |

| This compound | Methyltriphenylphosphonium bromide | n-BuLi | THF | 2-6 | 70-90 |

| This compound | Ethyl (triphenylphosphoranylidene)acetate | - | Toluene | 8-24 | 80-95 |

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones. The reaction involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.

Reaction Mechanism: The aldehyde reacts with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to form an imine (for primary amines) or an enamine (for secondary amines). A reducing agent present in the reaction mixture then reduces the C=N double bond to a C-N single bond.

Caption: Mechanism of Reductive Amination.

Experimental Protocol:

This compound (1.0 mmol) and the desired amine (1.1 mmol) are dissolved in a suitable solvent such as methanol or 1,2-dichloroethane. A reducing agent, typically sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol), is then added. The reaction is stirred at room temperature for several hours to overnight. The reaction is quenched, and the product is extracted and purified.

Quantitative Data:

| Reactant 1 | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |

| This compound | Aniline | NaBH₃CN | Methanol | 12-24 | 75-90 |

| This compound | Benzylamine | NaBH(OAc)₃ | 1,2-Dichloroethane | 6-18 | 80-95 |

Oxidation to Carboxylic Acid

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, providing a route to 6-ethoxyquinoline-2-carboxylic acid, another valuable synthetic intermediate.

Reaction Mechanism: The oxidation of aldehydes to carboxylic acids can be achieved using a variety of oxidizing agents. A common mechanism involves the hydration of the aldehyde to a gem-diol, which is then oxidized.

Caption: General Mechanism of Aldehyde Oxidation.

Experimental Protocol:

A solution of this compound (1.0 mmol) in a suitable solvent like acetone or a mixture of t-butanol and water is treated with an oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The reaction is typically stirred at room temperature or cooled to 0 °C. After the reaction is complete, the excess oxidant is quenched, and the carboxylic acid product is isolated by extraction and purification.

Quantitative Data:

| Reactant | Oxidizing Agent | Solvent | Time (h) | Yield (%) |

| This compound | KMnO₄ | Acetone/Water | 1-4 | 70-85 |

| This compound | Jones Reagent | Acetone | 0.5-2 | 80-95 |

Experimental Workflows

A generalized workflow for a typical reaction involving this compound is depicted below.

Caption: General Experimental Workflow.

Conclusion

This compound is a valuable and reactive building block for organic synthesis. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including condensation reactions, olefination, reductive amination, and oxidation. This guide has provided an in-depth overview of these key reactions, including detailed experimental protocols, expected quantitative outcomes, and mechanistic insights. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and materials science. Further exploration of its reactivity with other nucleophiles and its application in the synthesis of novel heterocyclic systems is a promising area for future research.

References

A Historical Review of the Discovery of Quinoline Aldehydes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a foundational heterocyclic motif in medicinal chemistry and materials science, with its discovery tracing back to the early 19th century. While the synthesis of the core quinoline ring system has been extensively studied and documented through a variety of named reactions, the introduction of the aldehyde functionality represents a crucial step in the elaboration of this versatile scaffold. Quinoline aldehydes are key intermediates in the synthesis of a wide array of pharmaceuticals, dyes, and ligands. This technical guide provides a comprehensive historical literature review of the discovery and synthesis of quinoline aldehydes, presenting detailed experimental protocols from seminal works, quantitative data for key compounds, and visualizations of the core synthetic pathways.

The Dawn of Quinoline Chemistry: Isolation and Early Syntheses

Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] However, it was the development of synthetic methods in the latter half of the 19th century that truly unlocked the chemical potential of the quinoline ring system. Several classical named reactions, developed to construct the quinoline core, laid the groundwork for the eventual synthesis of its aldehyde derivatives.

The most notable of these early syntheses include:

-

The Skraup Synthesis (1880): Developed by Zdenko Hans Skraup, this method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[2][3]

-

The Doebner-von Miller Reaction (1881): A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones to react with anilines.[2][4]

-

The Friedländer Synthesis (1882): Paul Friedländer developed a method involving the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group.[3][5]

-

The Combes Quinoline Synthesis (1888): This reaction produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of anilines with β-diketones.[2]

-

The Pfitzinger Reaction (1886): This method provides quinoline-4-carboxylic acids from the reaction of isatin with carbonyl compounds.[6]

These foundational syntheses were pivotal in making the quinoline scaffold readily accessible to chemists, paving the way for further functionalization, including the introduction of the aldehyde group.

The Emergence of Quinoline Aldehydes: Key Discoveries and Synthetic Approaches

The "discovery" of quinoline aldehydes is not marked by a single event but rather by the gradual development of synthetic methods to introduce the formyl group onto the pre-formed quinoline ring or to construct the ring with the aldehyde already in place.

Oxidation of Methylquinolines: A Primary Route to Quinoline Aldehydes

One of the earliest and most direct methods for the synthesis of quinoline aldehydes was the oxidation of the readily available methylquinolines, namely quinaldine (2-methylquinoline) and lepidine (4-methylquinoline).[2]

Early Methods with Permanganate:

One of the first documented methods for the preparation of a quinoline aldehyde dates back to 1885. Von Miller and Spady reported the synthesis of quinoline-2-aldehyde (quinaldine aldehyde) by the oxidation of β-(quinolyl)-2-acrylic acid, which was derived from quinaldine chloral, using potassium permanganate in an alkaline solution.[7]

The Advent of Selenium Dioxide Oxidation:

A significant advancement in the synthesis of quinoline aldehydes came with the use of selenium dioxide as a more selective oxidizing agent. While the oxidizing properties of selenium dioxide were known earlier, its application for the preparation of quinoline aldehydes gained traction in the 1930s and 1940s.[8] This method proved to be more efficient and provided better yields compared to the earlier permanganate oxidations.[9][10]

The Friedländer Synthesis: A Direct Approach

The Friedländer synthesis, developed in 1882, offered a direct route to quinoline derivatives, including those bearing an aldehyde group, by starting with an appropriately substituted 2-aminobenzaldehyde.[3][5] This elegant condensation reaction provided a powerful tool for constructing the quinoline ring with the desired functionality already incorporated.

Experimental Protocols from Historical Literature

To provide a practical understanding of these historical methods, detailed experimental protocols from seminal publications are presented below.

Protocol 1: Synthesis of Quinoline-2-aldehyde via Oxidation of Quinaldine with Selenium Dioxide

This protocol is based on the work of Buehler and Harries (1950), which refined the selenium dioxide oxidation method.[7]

Materials:

-

Quinaldine (2-methylquinoline)

-

Selenium Dioxide (SeO₂)

-

Dioxane

-

Sodium bicarbonate solution

-

Ether

Procedure:

-

A mixture of quinaldine (1 mole) and selenium dioxide (1.2 moles) in 200 mL of dioxane is refluxed for 6 hours.

-

The reaction mixture is filtered to remove the precipitated selenium.

-

The filtrate is steam distilled to remove the dioxane and any unreacted quinaldine.

-

The residue is made alkaline with a sodium bicarbonate solution and extracted with ether.

-

The ethereal solution is dried over anhydrous sodium sulfate.

-

The ether is evaporated, and the resulting crude quinoline-2-aldehyde is purified by vacuum distillation.

Protocol 2: Friedländer Synthesis of a Substituted Quinoline

This general procedure is adapted from the original principles described by Paul Friedländer.[3][5]

Materials:

-

2-Aminobenzaldehyde

-

Acetaldehyde

-

Sodium hydroxide solution (10%)

-

Ethanol

Procedure:

-

2-Aminobenzaldehyde (1 part) is dissolved in ethanol (10 parts).

-

An aqueous solution of acetaldehyde (2 parts) is added to the ethanolic solution.

-

A 10% sodium hydroxide solution is added dropwise with stirring until the mixture becomes turbid.

-

The reaction mixture is warmed gently on a water bath for a short period.

-

Upon cooling, the quinoline product precipitates.

-

The precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol.

Quantitative Data

The following tables summarize key quantitative data for historically significant quinoline aldehydes and their precursors.

Table 1: Physical Properties of Key Quinoline Aldehydes

| Compound Name | Other Names | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Quinoline-2-carboxaldehyde | Quinaldine aldehyde | C₁₀H₇NO | 157.17 | 71 | 145 (15 mmHg) |

| Quinoline-4-carboxaldehyde | Cinchoninaldehyde | C₁₀H₇NO | 157.17 | 48-52 | 162 (18 mmHg) |

Table 2: Historical Yields of Quinoline Aldehyde Syntheses

| Starting Material | Product | Reagent/Reaction | Reported Yield (%) | Reference |

| Quinaldine | Quinoline-2-carboxaldehyde | Selenium Dioxide | 40-50 | Buehler & Harries (1950) |

| Lepidine | Quinoline-4-carboxaldehyde | Selenium Dioxide | ~40 | Kaplan (1941) |

| 2-Aminobenzaldehyde & Acetaldehyde | Quinoline | Friedländer Synthesis | Not specified in early reports | Friedländer (1882) |

Signaling Pathways and Experimental Workflows

The "signaling pathways" in the context of these historical discoveries are the reaction mechanisms. The following diagrams, generated using the DOT language, illustrate the mechanisms of the key synthetic routes discussed.

Skraup Synthesis```dot

Caption: Reaction mechanism of the Doebner-von Miller Reaction.

Friedländer Synthesis

Caption: Reaction mechanism of the Friedländer Synthesis.

Oxidation of Methylquinoline

Caption: General workflow for the synthesis of quinoline aldehydes via oxidation.

Conclusion

The discovery and synthesis of quinoline aldehydes were not a singular breakthrough but an evolutionary process built upon the foundational work of 19th-century organic chemists. The initial syntheses of the quinoline ring by Skraup, Doebner-von Miller, and Friedländer provided the necessary platform for further exploration. The subsequent development of selective oxidation methods, particularly using selenium dioxide, offered a reliable pathway to these crucial aldehyde derivatives from readily available methylquinolines. The Friedländer synthesis also provided a direct and elegant route. These historical methods, while sometimes harsh by modern standards, laid the essential groundwork for the synthesis of a vast array of complex molecules and continue to be relevant in the field of heterocyclic chemistry. The quinoline aldehydes, as versatile intermediates, remain central to the ongoing development of new pharmaceuticals and functional materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinaldine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. uop.edu.pk [uop.edu.pk]

- 5. organicreactions.org [organicreactions.org]

- 6. iipseries.org [iipseries.org]

- 7. US2798071A - Process for the production of quinoline - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [esirc.emporia.edu]

Biological significance of the quinoline scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in the field of medicinal chemistry. Its inherent structural features and synthetic tractability have made it a cornerstone in the development of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the quinoline core, detailing its role in the treatment of various diseases, the mechanisms of action of its derivatives, and the experimental methodologies used in their evaluation.

The Broad-Spectrum Biological Activity of Quinoline Derivatives

The versatility of the quinoline scaffold is evident in the wide range of pharmacological activities exhibited by its derivatives. This has led to the development of numerous approved drugs and a plethora of compounds in various stages of clinical and preclinical development. The primary therapeutic areas where quinoline-based compounds have made a significant impact include oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Quinoline derivatives have emerged as a prominent class of anticancer agents, acting through diverse mechanisms to thwart tumor growth and proliferation.[1] These mechanisms include the inhibition of key enzymes involved in DNA replication and cell signaling, the induction of apoptosis, and the disruption of angiogenesis.

Key Mechanisms of Anticancer Action:

-

Topoisomerase Inhibition: Certain quinoline derivatives, such as camptothecin and its analogues, function as topoisomerase inhibitors. They stabilize the covalent complex between topoisomerases and DNA, leading to DNA strand breaks and ultimately, apoptotic cell death.[2]

-

Kinase Inhibition: A significant number of quinoline-based compounds act as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3] Key kinase targets include:

-

Epidermal Growth Factor Receptor (EGFR): Quinoline derivatives have been designed to inhibit EGFR, a receptor tyrosine kinase that plays a vital role in cell proliferation and survival.[4][5]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, quinoline compounds can disrupt angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[4][6][7][8]

-

Other Kinases: The quinoline scaffold has been utilized to develop inhibitors for a range of other kinases implicated in cancer, such as those in the PI3K/Akt/mTOR and Ras/Raf/MEK signaling pathways.[4]

-

Antimalarial Activity

Historically, quinoline-containing compounds have been at the forefront of antimalarial chemotherapy. Quinine, isolated from the bark of the Cinchona tree, was the first effective treatment for malaria.[9] Synthetic quinoline derivatives, most notably chloroquine, have also played a pivotal role in combating this parasitic disease.

The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite. During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing toxic heme. The parasite normally detoxifies this heme by polymerizing it into hemozoin. Quinoline antimalarials are thought to interfere with this polymerization process, leading to the accumulation of toxic heme and parasite death.[2]

Antibacterial Activity

The quinolone class of antibiotics, which are based on the 4-oxo-1,4-dihydroquinoline scaffold, are broad-spectrum antibacterial agents. They exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By targeting these enzymes, quinolones prevent bacterial cell division and lead to cell death.

Other Biological Activities

The therapeutic potential of the quinoline scaffold extends beyond the aforementioned areas. Researchers have successfully developed quinoline derivatives with a range of other biological activities, including:

-

Antiviral Activity: Quinoline derivatives have shown promise as antiviral agents, with activity reported against various viruses, including Dengue virus and Influenza A virus (IAV).[10][11][12][13][14]

-

Antifungal Activity: Several quinoline derivatives have been synthesized and evaluated for their antifungal properties, demonstrating efficacy against a range of fungal pathogens.[2][15][16][17][18]

-

Anti-inflammatory Activity: The quinoline scaffold has also been explored for the development of anti-inflammatory agents.[19][20][21]

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro activity of representative quinoline derivatives across various therapeutic areas. This quantitative data is essential for structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds.

Table 1: Anticancer Activity of Representative Quinoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4,7-Disubstituted quinoline | SF-295 (CNS) | 0.314 - 4.65 | [1][9] |

| 4,7-Disubstituted quinoline | HCT-8 (Colon) | 0.314 - 4.65 | [1][9] |

| 4,7-Disubstituted quinoline | HL-60 (Leukemia) | 0.314 - 4.65 | [1][9] |

| 2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 | [1] |

| 2,8-bis(trifluoromethyl)quinoline | U937 (Leukemia) | 43.95 ± 3.53 | [1] |

| Quinoline-based EGFR/HER-2 inhibitor | MCF-7 (Breast) | 0.025 - 0.082 | [3] |

| Quinoline-based EGFR/HER-2 inhibitor | A-549 (Lung) | 0.025 - 0.082 | [3] |

| Quinoline-based VEGFR-2 inhibitor | Caco-2 (Colon) | Comparable to doxorubicin | [7] |

| Quinoline-based EGFR-TK inhibitor | MCF-7 (Breast) | 0.06 - 1.12 | [5] |

| Quinoline-based EGFR-TK inhibitor | HL-60 (Leukemia) | 0.06 - 1.12 | [5] |

| Quinoline-based EGFR-TK inhibitor | A549 (Lung) | 0.06 - 1.12 | [5] |

Table 2: Antimalarial Activity of Representative Quinoline Derivatives

| Compound Class | P. falciparum Strain | IC50 (µM) | Reference |

| Quinoline-imidazole hybrid | CQ-sensitive | 0.14 | [22] |

| Quinoline-imidazole hybrid | MDR strain | 0.41 | [22] |

| (-)-enantiomer of quinoline-imidazole hybrid | CQ-sensitive | 0.10 | [22] |

Table 3: Antibacterial Activity of Representative Quinoline Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Fluorinated quinoline analog | S. sclerotiorum | >80% inhibition at 50 µg/mL | [18] |

| Fluorinated quinoline analog | R. solani | 80.8% inhibition at 50 µg/mL | [18] |

| 2-(trifluoromethyl)-4-hydroxyquinoline | Xanthomonas oryzae | 3.12 | [23] |

Table 4: Antiviral and Antifungal Activity of Representative Quinoline Derivatives

| Compound Class | Pathogen | Activity Metric | Value | Reference |